molecular formula C14H18F3N3O2 B15005658 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15005658
M. Wt: 317.31 g/mol
InChI Key: YYAFRCSKJGUJBB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety attached to a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to form the intermediate 2-(4-methylpiperazin-1-yl)acetamide.

    Introduction of the Trifluoromethoxyphenyl Group: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine core but lacks the trifluoromethoxyphenyl group.

    2-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine: Similar in structure but contains a pyrimidine ring instead of an acetamide moiety.

Uniqueness

2-(4-Methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both the piperazine ring and the trifluoromethoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18F3N3O2

Molecular Weight

317.31 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C14H18F3N3O2/c1-19-6-8-20(9-7-19)10-13(21)18-11-2-4-12(5-3-11)22-14(15,16)17/h2-5H,6-10H2,1H3,(H,18,21)

InChI Key

YYAFRCSKJGUJBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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